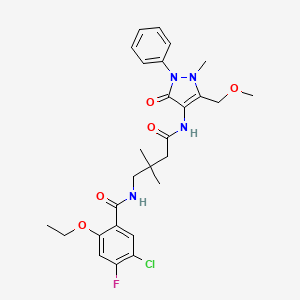

5-Chloro-2-ethoxy-4-fluoro-N-(4-((5-(methoxymethyl)-1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-2,2-dimethyl-4-oxobutyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pontin and Reptin are highly conserved ATPases of the AAA+ (ATPases Associated with various cellular Activities) superfamily. These proteins are involved in various cellular processes, including chromatin remodeling, transcriptional regulation, DNA damage repair, and cell cycle progression . Due to their roles in oncogenesis, inhibitors targeting Pontin and Reptin have garnered significant interest as potential therapeutic agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pontin and Reptin inhibitors typically involves the design of small molecules that can selectively bind to and inhibit the ATPase activity of these proteins. The synthetic routes often include:

Design and Synthesis of Core Scaffold: The core scaffold of the inhibitor is synthesized using standard organic synthesis techniques, such as condensation reactions, cyclization, and functional group modifications.

Functionalization: The core scaffold is further functionalized to enhance binding affinity and selectivity

Purification and Characterization: The synthesized compounds are purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.

Industrial Production Methods

Industrial production of Pontin and Reptin inhibitors involves scaling up the synthetic routes developed in the laboratory. This process includes:

Optimization of Reaction Conditions: Reaction conditions are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.

Batch or Continuous Flow Synthesis: Depending on the compound’s complexity, batch or continuous flow synthesis methods are employed to produce the inhibitors on an industrial scale.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Pontin and Reptin inhibitors undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the inhibitor. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Pontin and Reptin inhibitors have a wide range of scientific research applications, including:

Cancer Research: These inhibitors are used to study the role of Pontin and Reptin in oncogenesis and to develop potential anticancer therapies.

Chromatin Remodeling: Researchers use these inhibitors to investigate the involvement of Pontin and Reptin in chromatin remodeling and transcriptional regulation.

DNA Damage Repair: The inhibitors help elucidate the role of Pontin and Reptin in DNA damage sensing and repair mechanisms.

Cell Cycle Regulation: Studies on cell cycle progression and mitotic spindle assembly often employ these inhibitors to understand the underlying molecular mechanisms.

Wirkmechanismus

Pontin and Reptin inhibitors exert their effects by binding to the ATPase domains of these proteins, thereby inhibiting their ATP hydrolysis activity. This inhibition disrupts the various cellular processes that Pontin and Reptin are involved in, such as chromatin remodeling, transcriptional regulation, and DNA damage repair . The molecular targets and pathways affected by these inhibitors include the TIP60 and INO80 complexes, MYC, and β-catenin .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

TIP49a and TIP49b Inhibitors: These inhibitors target proteins closely related to Pontin and Reptin and share similar mechanisms of action.

RuvB Helicase Inhibitors: Given the homology between Pontin/Reptin and bacterial RuvB helicase, inhibitors targeting RuvB helicase can also affect Pontin and Reptin.

Uniqueness

Pontin and Reptin inhibitors are unique due to their dual targeting of both Pontin and Reptin, which allows for a more comprehensive disruption of the cellular processes these proteins regulate. This dual targeting is particularly advantageous in cancer therapy, where the simultaneous inhibition of multiple pathways can enhance therapeutic efficacy .

Biologische Aktivität

5-Chloro-2-ethoxy-4-fluoro-N-(4-((5-(methoxymethyl)-1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-2,2-dimethyl-4-oxobutyl)benzamide (CAS Number: 1805818-06-7) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C27H32ClFN4O5, with a molecular weight of approximately 547.0 g/mol. Its structure features a chloro group, an ethoxy group, and a fluorine atom, which may contribute to its biological activity by influencing interactions with biological targets.

The primary mechanism of action involves the inhibition of ATPases Pontin (RUVBL1) and Reptin (RUVBL2). These proteins are crucial in various cellular processes including gene transcription, chromatin remodeling, and DNA damage response. The compound binds to the ATPase domain of these proteins, leading to altered cellular functions such as:

- Cell Cycle Regulation : Inhibition affects cell cycle progression and can induce apoptosis in certain cancer cell lines.

- RNA Processing : Disruption in RNA metabolism may lead to altered expression of genes involved in proliferation and survival.

Anticancer Properties

Research indicates that 5-Chloro-2-ethoxy-4-fluoro-N-(4-(...) exhibits significant anticancer activity. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (H1299) cells. The compound's efficacy is attributed to its ability to inhibit critical pathways involved in tumor growth.

Antimicrobial Activity

The compound has also been reported to possess antimicrobial properties. It shows potent activity against several bacterial strains, outperforming standard antibiotics in some cases. This suggests potential applications in treating infections resistant to conventional therapies.

Case Studies

-

Cell Line Studies : In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability at concentrations as low as 10 µM. Flow cytometry analysis confirmed an increase in apoptotic cells compared to untreated controls.

Concentration (µM) Viability (%) Apoptotic Cells (%) 0 100 5 10 70 20 50 30 60 - Animal Models : In vivo studies using xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups, indicating its potential as an effective therapeutic agent.

Eigenschaften

IUPAC Name |

5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32ClFN4O5/c1-6-38-22-13-20(29)19(28)12-18(22)25(35)30-16-27(2,3)14-23(34)31-24-21(15-37-5)32(4)33(26(24)36)17-10-8-7-9-11-17/h7-13H,6,14-16H2,1-5H3,(H,30,35)(H,31,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYKGPNNAONUMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC(C)(C)CC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)COC)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClFN4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.